

Technical Support Center: GSK2982772 In Vivo Efficacy

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Compound of Interest		
Compound Name:	RIP1 kinase inhibitor 5	
Cat. No.:	B15582286	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of GSK2982772, a selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with GSK2982772 is not showing the expected efficacy, despite positive in vitro results. What are the common reasons for this discrepancy?

A1: Poor in vivo efficacy of GSK2982772 in preclinical models, particularly rodent models, can stem from several factors. A primary consideration is the significant difference in potency between species. GSK2982772 is substantially less potent against murine RIPK1 compared to human RIPK1.[1] This means that doses effective in human cell-based assays may not be sufficient to achieve therapeutic concentrations in mice or rats. Other potential issues include suboptimal formulation, inadequate dosing regimen, or rapid metabolism and clearance.

Q2: What is the recommended vehicle for formulating GSK2982772 for oral administration in mice?

A2: For preclinical oral administration in mice, GSK2982772 has been formulated in saline for studies such as the TNF-induced lethal shock model.[1] For low-dose administrations in early clinical studies, a solution in water with 5% ethanol was used.[2] For poorly soluble compounds, common vehicles for oral gavage in rodents include aqueous solutions with suspending agents like methylcellulose and solubilizing agents like polysorbate 80.[3] It is







crucial to ensure the compound is fully solubilized or forms a homogenous suspension for consistent dosing.

Q3: How should I determine the optimal dose for my in vivo rodent study?

A3: Due to the lower potency of GSK2982772 in rodents, higher doses are likely required compared to what might be extrapolated from human cell line data. In a mouse model of TNF-induced lethal shock, oral doses of 3, 10, and 50 mg/kg have been used.[1] It is recommended to perform a dose-ranging study in your specific animal model to establish a clear relationship between the dose, plasma/tissue exposure, target engagement, and the desired pharmacological effect.

Q4: GSK2982772 showed high target engagement in human clinical trials but lacked efficacy. Could this happen in my animal model?

A4: Yes, this is a critical observation from the clinical development of GSK2982772 and a key consideration for preclinical studies. In human trials for psoriasis and ulcerative colitis, GSK2982772 demonstrated over 90% target engagement in the blood but failed to show significant clinical benefit.[4][5] This suggests that systemic target engagement may not directly translate to efficacy in the target tissue. Therefore, in your animal studies, it is advisable to measure not only target engagement in blood but also in the diseased tissue where possible. Furthermore, consider that sustained target inhibition over the dosing interval might be necessary for efficacy, as suggested by the observation that higher trough concentrations in a psoriasis study were associated with better outcomes.[4][6]

Troubleshooting Guide Issue 1: Lack of Efficacy in a Rodent Model of Inflammation

Troubleshooting & Optimization

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Potential Cause	Troubleshooting Steps
Insufficient Drug Exposure at the Target Site	1. Verify Formulation: Ensure GSK2982772 is properly solubilized or suspended in the vehicle. Visually inspect for precipitation. Consider particle size reduction for suspensions. 2. Dose Escalation Study: Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and to identify a dose that provides sufficient plasma and tissue exposure. 3. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your specific rodent strain to measure key parameters like Cmax, Tmax, AUC, and half-life. This will help correlate exposure levels with efficacy readouts.
Species-Specific Potency Differences	1. Confirm Target Potency: Be aware of the significantly lower potency of GSK2982772 against rodent RIPK1.[1] Higher doses will be necessary to achieve the required level of target inhibition. 2. PK/PD Modeling: If possible, develop a pharmacokinetic/pharmacodynamic (PK/PD) model to correlate drug concentrations with the extent of RIPK1 inhibition in your model.[7] 3. Consider Alternative Models: If feasible, consider using animal models that express humanized RIPK1 to bypass the species potency issue.
Suboptimal Dosing Regimen	1. Evaluate Dosing Frequency: GSK2982772 has a relatively short half-life. A single daily dose may not be sufficient to maintain target inhibition. Consider splitting the total daily dose into two or three administrations. 2. Measure Trough Concentrations: In line with clinical findings, aim for a dosing regimen that maintains trough concentrations above the in vitro IC50 for murine RIPK1.[4][6]



	1. Assess Target Engagement in Tissue:
	Whenever possible, collect tissue samples from
	the site of inflammation and measure markers of
Disconnect Between Systemic and Tissue	RIPK1 inhibition (e.g., phosphorylation of
Target Engagement	downstream targets). 2. Correlate Tissue
	Concentration with Efficacy: Measure the
	concentration of GSK2982772 in the target
	tissue and correlate it with efficacy readouts.

Data Summary

Table 1: In Vitro Potency of GSK2982772

Target	Species	Assay IC50 (nM)	
RIPK1	Human	Enzymatic	16
RIPK1	Mouse	Enzymatic	2,500
RIPK1	Monkey	Enzymatic	20
Necrotic Cell Death	Human (U937 cells)	Cellular	6.3
Necrotic Cell Death	Mouse (L929 cells)	Cellular	1,300

Data compiled from multiple sources.[1]

Table 2: Preclinical Pharmacokinetics of GSK2982772

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (μg·h/mL)
Rat	Oral	2	-	-	2.3
Rat	IV	-	-	-	-
Monkey	Oral	-	-	-	-
Monkey	IV	-	-	-	-

Pharmacokinetic parameters can vary based on formulation and experimental conditions.[1]



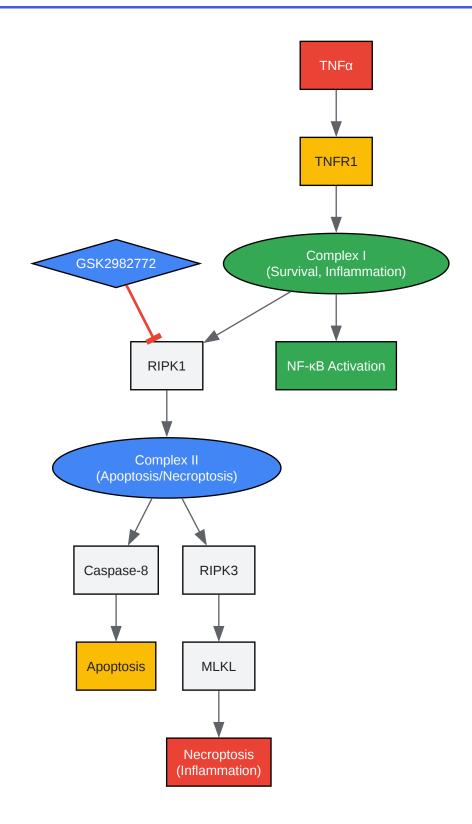
Experimental Protocols

Protocol 1: Oral Administration of GSK2982772 in a Mouse Model of TNF-induced Lethal Shock

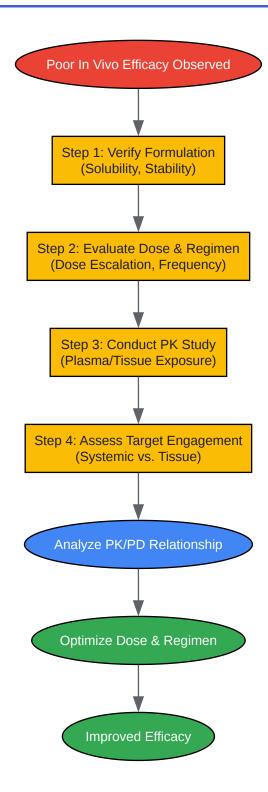
- Animal Model: Use appropriate mouse strain (e.g., C57BL/6).
- Formulation: Prepare GSK2982772 in saline for oral gavage. Ensure the solution is clear or the suspension is homogenous.
- Dosing:
 - Administer GSK2982772 orally at doses of 3, 10, or 50 mg/kg.[1]
 - A control group should receive the vehicle (saline) only.
- Induction of Shock: 15 minutes post-dosing, administer mouse TNF intravenously (e.g., 30 μ g/mouse).[1]
- Efficacy Readout: Monitor body temperature using a rectal probe at regular intervals for up to 6 hours. The prevention of hypothermia is a measure of efficacy.
- PK/PD Analysis (Optional): Include satellite animal groups for blood collection at various time points to determine drug concentrations and correlate them with the efficacy readout.

Visualizations Signaling Pathway

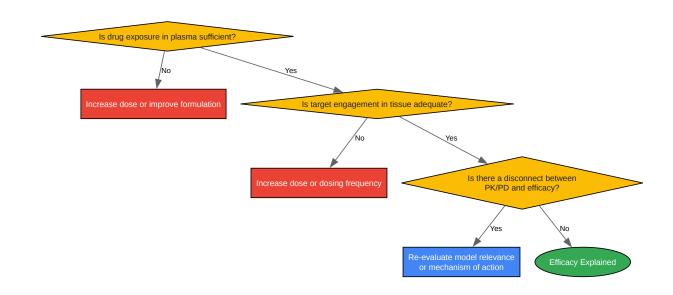












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